molecular formula C16H17N3S2 B2778926 2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine CAS No. 478029-87-7

2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2778926
CAS No.: 478029-87-7
M. Wt: 315.45
InChI Key: BKMBREBUZNWGFQ-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes an allylsulfanyl group and an isopropylamine moiety attached to a benzothienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine typically involves multiple steps:

  • Formation of the Benzothienopyrimidine Core: : The initial step often involves the cyclization of appropriate precursors to form the benzothienopyrimidine core. This can be achieved through a series of condensation reactions involving thiophene derivatives and pyrimidine precursors under acidic or basic conditions.

  • Introduction of the Allylsulfanyl Group: : The allylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, an allyl halide can react with a thiol derivative of the benzothienopyrimidine under basic conditions to form the allylsulfanyl group.

  • Attachment of the Isopropylamine Moiety: : The final step involves the introduction of the isopropylamine group. This can be achieved through amination reactions, where an isopropylamine reacts with a suitable leaving group on the benzothienopyrimidine core, often facilitated by catalysts or under elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps, including crystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The allylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The compound can undergo reduction reactions, particularly at the allylsulfanyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The benzothienopyrimidine core can participate in various substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced forms of the allylsulfanyl group.

    Substitution: Various substituted benzothienopyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, research is ongoing to explore its potential therapeutic applications. Its ability to modulate biological pathways suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure makes it a valuable component in the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine : Similar structure but with a methylsulfanyl group instead of an allylsulfanyl group.
  • 2-(Ethylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine : Similar structure but with an ethylsulfanyl group.
  • 2-(Propylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine : Similar structure but with a propylsulfanyl group.

Uniqueness

The uniqueness of 2-(allylsulfanyl)-N-isopropyl1benzothieno[3,2-d]pyrimidin-4-amine lies in its allylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-propan-2-yl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-4-9-20-16-18-13-11-7-5-6-8-12(11)21-14(13)15(19-16)17-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMBREBUZNWGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC2=C1SC3=CC=CC=C32)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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